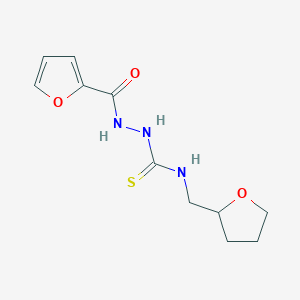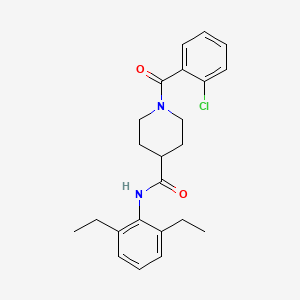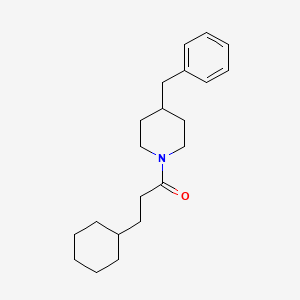![molecular formula C14H13N3O2S B4708666 5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708666.png)
5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as PBTZ169, is a synthetic compound that has shown promising results in the field of scientific research. It belongs to the family of thiazole-based compounds and has been extensively studied for its potential as an anti-tuberculosis agent. In
Mechanism of Action
The mechanism of action of 5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood. However, it is believed to target multiple pathways involved in the survival and replication of Mycobacterium tuberculosis. This compound has been shown to target the respiratory chain of the bacteria, leading to the depletion of cellular energy and ultimately, bacterial death. Additionally, this compound has been shown to inhibit the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. Additionally, this compound has good pharmacokinetic properties, which make it an attractive candidate for further development. However, one of the limitations of this compound is its low yield of synthesis, which can make it difficult to produce in large quantities.
Future Directions
There are several future directions for the development of 5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. One potential direction is the optimization of the synthesis method to increase the yield of the compound. This could make it easier to produce in large quantities for further studies. Another direction is the development of this compound as a combination therapy with existing anti-tuberculosis drugs. This could potentially enhance the efficacy of the treatment and reduce the risk of drug resistance. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a treatment for other bacterial infections.
Scientific Research Applications
5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been extensively studied for its potential as an anti-tuberculosis agent. Tuberculosis (TB) is a bacterial infection caused by Mycobacterium tuberculosis and is a major global health issue. The current treatment for TB involves a combination of antibiotics that have several limitations, including drug resistance and adverse side effects. This compound has shown promising results in preclinical studies as it has demonstrated potent activity against drug-resistant strains of Mycobacterium tuberculosis.
properties
IUPAC Name |
(5Z)-5-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-7-19-11-5-3-10(4-6-11)8-12-13(18)17-14(20-12)15-9-16-17/h3-6,8-9H,2,7H2,1H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRVBXFYJIPSY-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide](/img/structure/B4708588.png)
![2,4-dichloro-6-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708590.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4708604.png)
![1-[(2-phenylcyclopropyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4708608.png)


![2-{[4-(aminosulfonyl)-2,6-dichlorophenyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4708632.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4708634.png)

![N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}benzenesulfonamide](/img/structure/B4708652.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4708668.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(4-propylphenyl)quinoline](/img/structure/B4708675.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(pentafluorophenyl)-3-piperidinecarboxamide](/img/structure/B4708680.png)
